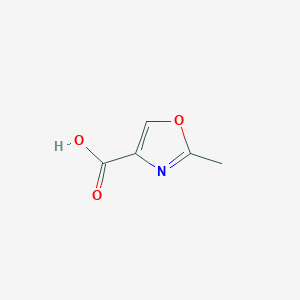

2-Methyl-1,3-oxazole-4-carboxylic acid

Übersicht

Beschreibung

2-Methyl-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C5H5NO3 and its molecular weight is 127.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Transformations

- Synthesis of Derivatives : A study by Prokopenko et al. (2010) demonstrated the synthesis of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids from methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids. These derivatives were used for further transformations, such as introducing highly basic aliphatic amines into the oxazole ring (Prokopenko et al., 2010).

Applications in Organic Synthesis

- Synthesis of Macrolides : Wasserman et al. (1981) explored the use of oxazoles as masked forms of activated carboxylic acids. They successfully employed this approach in synthesizing macrolides, including recifeiolide and curvularin (Wasserman et al., 1981).

- Fluorescent Probes : Ferreira et al. (2010) synthesized 2,5-disubstituted oxazole-4-carboxylates, investigating their photophysical properties. They found these compounds suitable as fluorescent probes, with good fluorescence quantum yields and moderate solvent sensitivity (Ferreira et al., 2010).

Pharmacological Applications

- Blood Platelet Aggregation Inhibition : Ozaki et al. (1983) synthesized methyl 5-substituted oxazole-4-carboxylates and evaluated their activity in inhibiting blood platelet aggregation. Some compounds demonstrated inhibitory activity comparable to aspirin, with 5-(3, 4, 5-trimethoxyphenyl) oxazole-4-carboxamide showing the most significant activity (Ozaki et al., 1983).

Novel Building Blocks

- Pseudopeptide Foldamers : Tomasiniet al. (2003) designed 2-oxo-1,3-oxazolidine-4-carboxylic acid as a novel building block for constructing pseudopeptide foldamers. Their study highlighted its potential in forming stable helical conformations, suggesting its application in various fields including material science and drug development (Tomasini et al., 2003).

Chemical Mechanism and Synthesis

- Study of DNA Adducts Formation : Priestap et al. (2012) conducted a study on the chemical mechanism of 2-Methylnaphtho[1,2-d]oxazole-9-carboxylic acid, a lower homologue of aristoxazole, which provided insights into the formation of DNA adducts by the aristolochic acids (Priestap et al., 2012).

Drug Design and Development

- PPAR alpha/gamma Dual Agonists : Pingali et al. (2008) explored the design and synthesis of novel oxazole containing 1,3-dioxane-2-carboxylic acid derivatives as potential PPAR alpha/gamma dual agonists, indicating the importance of oxazole derivatives in drug design (Pingali et al., 2008).

Advanced Synthesis Techniques

- Regiospecific Syntheses : Pavez et al. (1987) reported the regiospecific synthesis of Δ4-1,2,4-oxadiazolin-3-carboxylic acids, demonstrating the versatility of oxazole derivatives in organic synthesis (Pavez et al., 1987).

Photochemistry Applications

- Photoreactive Prodrugs : Soares et al. (2017) investigated new coumarin fused oxazoles as photosensitive units for carboxylic acid groups, indicating their potential in the development of photoactivatable prodrugs (Soares et al., 2017).

Wirkmechanismus

Target of Action

2-Methyloxazole-4-carboxylic acid, also known as 2-Methyl-1,3-oxazole-4-carboxylic acid, is a compound that has been used as a reactant in the solid-phase preparation of (heteroaryl)carbonyl-substituted dipeptides as human protease activated receptor 2 affectors . .

Mode of Action

It is known to be involved in Pd-catalyzed decarboxylative C-H cross-coupling

Biochemical Pathways

It is known to be involved in the stereoselective preparation of 3-amino-n-(phenylsulfonyl)alanines as inhibitors of ανβ3 integrin , suggesting it may affect pathways related to integrin signaling.

Result of Action

Its use in the preparation of dipeptides as human protease activated receptor 2 affectors suggests it may have effects on protease signaling.

Safety and Hazards

2-Methyl-1,3-oxazole-4-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Zukünftige Richtungen

The future directions of 2-Methyl-1,3-oxazole-4-carboxylic acid involve its use as a reactant for the solid-phase preparation of (heteroaryl)carbonyl-substituted dipeptides as human protease activated receptor 2 affectors, Pd-catalyzed decarboxylative C-H cross-coupling, and stereoselective preparation of 3-amino-N-(phenylsulfonyl)alanines as inhibitors of ανβ3 integrin .

Biochemische Analyse

Biochemical Properties

2-Methyl-1,3-oxazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and hydrolases. These interactions often involve the formation of hydrogen bonds and coordination with metal ions present in the active sites of the enzymes. For instance, this compound can act as a substrate or inhibitor, modulating the activity of these enzymes and influencing metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In general, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the production of energy and biosynthetic precursors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to extreme pH or temperature conditions can lead to its breakdown. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed to include alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can be further processed by the body. The involvement of this compound in these pathways can influence metabolic flux and the levels of key metabolites, thereby affecting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects. For example, this compound can be transported across cell membranes by solute carrier proteins, ensuring its availability for intracellular processes .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .

Eigenschaften

IUPAC Name |

2-methyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-3-6-4(2-9-3)5(7)8/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARMCEYEYXXEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337162 | |

| Record name | 2-Methyloxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23012-17-1 | |

| Record name | 2-Methyloxazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23012-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyloxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332055.png)